Rifamycins
Description
Properties
IUPAC Name |
[(9Z,19Z,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H45NO12/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41/h10-16,18-20,25,29-30,33,41-43H,1-9H3,(H,38,46)/b11-10-,14-13-,17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVYFIMKUHNOBZ-QXMMDKDBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1/C=C\C=C(/C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(O/C=C\C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)\C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H45NO12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
695.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13553-79-2 | |
| Record name | Rifamycin S | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144130 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rifamycin, 1,4-dideoxy-1,4-dihydro-1,4-dioxo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Rifamycins are a class of antibiotics primarily known for their efficacy against bacterial infections, particularly those caused by Mycobacterium tuberculosis and other resistant strains. This article explores the biological activity of this compound, focusing on their mechanisms of action, resistance patterns, and clinical implications, supported by data tables and case studies.
This compound exert their antibacterial effects by inhibiting bacterial RNA polymerase, which is essential for synthesizing RNA from DNA. This inhibition prevents bacterial transcription, leading to cell death. The primary rifamycin used in clinical settings is rifampicin (RMP), which has demonstrated significant activity against a variety of Gram-positive and some Gram-negative bacteria.
Key Features:
- Target : Bacterial RNA polymerase
- Effect : Inhibition of RNA synthesis
- Bacterial Resistance : Mutations in the rpoB gene encoding RNA polymerase can confer resistance.
Resistance Mechanisms
Resistance to this compound, particularly rifampicin, is a growing concern in clinical settings. Studies have shown that mutations in the rpoB gene are the most common mechanism of resistance. Additionally, modifications such as ADP-ribosylation by specific enzymes can also lead to decreased susceptibility.
Table 1: Resistance Mechanisms to this compound
Clinical Applications
This compound are primarily used in the treatment of tuberculosis (TB) and other infections caused by resistant bacteria. Their use is often combined with other antibiotics to enhance efficacy and prevent resistance development.
Case Study: Clostridium difficile Infection (CDI)
A study conducted at a university hospital revealed that approximately 34% of CDI cases were associated with rifamycin-resistant strains. This highlights the importance of monitoring antibiotic resistance patterns in clinical practice.
- Study Findings :
- 49 out of 283 patients had rifamycin-resistant CDI.
- Prior use of this compound was linked to increased resistance rates.
This case underscores the significance of judicious rifamycin use to mitigate resistance development while treating infections effectively .
Recent Advances in Rifamycin Derivatives
Research into modified rifamycin derivatives has shown promising results. For instance, C25-modified rifamycin derivatives have been developed to overcome resistance mechanisms. A recent study demonstrated that these derivatives maintain activity against Mycobacterium abscessus, which is often resistant to standard treatments.
Table 2: Efficacy of C25-modified Rifamycin Derivatives
Scientific Research Applications
Treatment of Tuberculosis
Rifamycins are the cornerstone of tuberculosis therapy. The most prominent member of this class is Rifampin , which is used in both active and latent TB treatment. Key points include:
- Efficacy : Rifampin significantly shortens the duration of TB treatment from 12 months to approximately 6 months for active disease and from 9 months to 2-3 months for latent infections due to its potent bactericidal action against Mycobacterium tuberculosis .
- Combination Therapy : Due to the rapid development of resistance when used alone, rifampin is typically combined with other antibiotics, such as isoniazid or pyrazinamide . This combination approach enhances treatment success rates and reduces the risk of resistance.
Treatment of Other Mycobacterial Infections
This compound are also effective against other mycobacterial species:
- Leprosy : Rifampin is used in combination with dapsone and clofazimine for treating leprosy .
- Mycobacterium avium Complex (MAC) : Rifabutin, a rifamycin derivative, is preferred for treating disseminated MAC infections, particularly in HIV-positive patients .
Emerging Applications
Recent studies have indicated potential new uses for this compound beyond traditional mycobacterial infections:
- Helicobacter pylori : Research is ongoing to explore the effectiveness of this compound in treating Helicobacter pylori infections, which are linked to gastric ulcers and cancer .
- Chlamydia Infections : Some this compound have shown activity against Chlamydia trachomatis and Chlamydia pneumoniae, suggesting their potential use in treating certain sexually transmitted infections .
- Traveler's Diarrhea : Rifaximin, a poorly absorbed rifamycin, has been approved for treating traveler's diarrhea caused by non-invasive strains of Escherichia coli .
Case Studies and Clinical Trials
Several clinical trials have highlighted the effectiveness of this compound in various regimens:
- A systematic review found that a regimen combining rifapentine with isoniazid was as effective as traditional isoniazid-only regimens for preventing active TB in HIV-negative individuals while showing better treatment completion rates .
- In a study comparing fixed-dose combinations of rifampicin and isoniazid against single-drug therapies for pulmonary TB, both approaches demonstrated similar efficacy, but fixed combinations improved patient compliance due to simpler dosing schedules .
Challenges and Resistance
The emergence of resistance poses significant challenges in using this compound effectively:
- Resistance typically arises from mutations in the RNA polymerase gene. Continuous monitoring and development of new rifamycin derivatives with enhanced properties are critical to overcoming this challenge .
Summary Table of Applications
| Application | Drug Used | Indications |
|---|---|---|
| Tuberculosis | Rifampin | Active and latent TB |
| Leprosy | Rifampin | Combination therapy |
| Mycobacterium avium Complex | Rifabutin | Disseminated MAC infections |
| Helicobacter pylori | Rifaximin | Gastric ulcers |
| Chlamydia infections | Various this compound | STIs caused by Chlamydia |
| Traveler's diarrhea | Rifaximin | Non-invasive E. coli |
Comparison with Similar Compounds
Structural and Mechanistic Overview
Rifamycins inhibit DNA-dependent RNAP by binding to the β-subunit, blocking RNA elongation. Their efficacy depends on:
- Ansa chain conformation : Essential for membrane penetration and RNAP interaction .
- Substituent groups : Modifications at C-3/C-4 (e.g., hydroxyl, acetyl groups) influence stability, half-life, and resistance profiles .
Biosynthesis involves polyketide synthases (PKS) and post-PKS tailoring enzymes, enabling structural diversity (e.g., 8-deoxy-rifamycins, rifamycin W derivatives) with varied biological activities .
Comparative Analysis of Key this compound
Rifampin
- Efficacy : MIC90 ≤ 2.0 mg/L against MAC; Emax = 5.674 log10 CFU/mL kill .
- Resistance: Rapid emergence (≤26 days in monotherapy) due to rpoB mutations or ADP-ribosylation by Arr protein .
- PK : Half-life = 5.91 h; protein binding >80%; dose-dependent bactericidal activity .
Rifapentine
- Efficacy : Similar Emax (5.480 log10 CFU/mL) and EC50 (0.070 mg/L) to rifampin .
- Resistance: No significant difference in resistance emergence compared to other this compound .
- PK : Longer half-life (10.62 h), enabling intermittent dosing; high free Cmax (1.02 mg/L) .
Rifabutin
Table 1: Comparative Efficacy and Resistance Profiles
| Parameter | Rifampin | Rifapentine | Rifabutin |
|---|---|---|---|
| MIC90 (mg/L) | ≤2.0 | ≤2.0 | ≤0.125 |
| Emax (log10 CFU/mL) | 5.674 | 5.480 | 5.76 |
| EC50 (mg/L) | 0.023 | 0.070 | 0.072 |
| Resistance Onset | 26 days | 26 days | 25 days |
Resistance Mechanisms and Overcoming Strategies
Emerging Derivatives and Structural Modifications
- 8-Deoxy-rifamycins : Exhibit antibacterial (vs. Staphylococcus aureus) and antiproliferative (vs. KG1 cells) activity .
- Salinispora-derived this compound: Novel ansa chain cleavage patterns (e.g., seco-rifamycins) .
Table 2: Novel Derivatives and Activities
| Derivative | Source | Key Activity |
|---|---|---|
| 8-Deoxy-rifamycin W | Amycolatopsis mutants | Anti-S. aureus, anticancer |
| Kanglemycin A | Synthetic | Overcomes Arr-mediated resistance |
| Saliniketal-rifamycins | Salinispora arenicola | Cytotoxic, novel biosynthetic pathways |
Pharmacokinetic and Pharmacodynamic Considerations
Preparation Methods
Condensation Reactions for Rifampicin Synthesis
Rifampicin, a semisynthetic derivative of rifamycin, is synthesized via condensation of rifamycin S with formaldehyde and primary aliphatic amines. The process described in U.S. Patent 4,174,320 involves reacting rifamycin S with 1,3,5-tri-(2-morpholinoethyl)-hexahydro-1,3,5-triazine and paraformaldehyde in dimethylformamide (DMF) under acidic conditions. Key steps include:
-
Reaction Conditions : Heating at 75°C for 3 hours in DMF with oxalic acid as a catalyst.
-
Amine Addition : Introduction of 1-amino-4-methylpiperazine at pH 5.5–6.0 (adjusted with acetic acid) to form the final imine linkage.
-
Purification : Extraction with chloroform, repeated washing with water, and crystallization from acetone yields chromatographically pure rifampicin (10.6 g from 15 g rifamycin S).
This method achieves high yields (70–80%) and is scalable for industrial production, though it requires precise control of pH and temperature to avoid side reactions.
Stereocontrolled Total Synthesis
Total synthesis of this compound has been explored to bypass dependency on fermentation. A landmark study demonstrated the stereocontrolled synthesis of the aliphatic C-15 to C-20 segment of rifamycin S using asymmetric aldol reactions and Evans’ oxazolidinone auxiliaries. Critical intermediates were assembled via:
-
Chiral Induction : Use of (S)-propylene oxide to establish stereochemistry at C-16 and C-18.
-
Coupling Reactions : Mitsunobu reaction for ether linkage formation between the naphthoquinone core and the aliphatic chain.
While total synthesis offers route diversification, its complexity and low overall yield (≤5%) limit industrial applicability compared to semisynthetic approaches.
Fermentation-Based Production
Submerged Fermentation of Rifamycin B
Industrial-scale production of rifamycin B relies on submerged fermentation using Amycolatopsis mediterranei. Key parameters include:
In fed-batch processes, continuous glucose and ammonia feeding in a 15 L fermentor increased rifamycin B potency from 10 g/L to 18.67 g/L. Scale-up to 60 m³ fermentors maintained yields at 19.11 g/L using constant aeration-agitation power per unit volume (P/V).
Solid-State Fermentation for Rifamycin SV
Solid-state fermentation (SSF) using agro-industrial by-products offers a cost-effective alternative. Optimized conditions for Amycolatopsis mediterranei OVA5-E7 include:
-
Substrate : Ragi bran supplemented with 10% deoiled cotton cake.
-
Moisture : 80% (w/w) to enhance microbial activity.
-
Duration : 9 days at 30°C, yielding 20 g rifamycin SV per kg dry substrate.
SSF reduces water usage by 70% compared to submerged methods and leverages waste biomass, aligning with sustainable production goals.
Biosynthetic Pathways and Engineering
Rifamycin Biosynthesis in Amycolatopsis mediterranei
The rifamycin biosynthetic gene cluster (rif cluster) encodes polyketide synthases (PKSs), oxidases, and tailoring enzymes. Key steps include:
-
AHBA Formation : 3-Amino-5-hydroxybenzoic acid (AHBA) serves as the starter unit, synthesized via the rifA–rifH pathway.
-
Polyketide Chain Extension : Modular PKS (RifA–RifE) assembles the ansa chain using malonyl-CoA and methylmalonyl-CoA extender units.
-
Post-PKS Modifications :
-
Oxidative Cleavage : Rif-Orf5 (P450 monooxygenase) mediates C-12/C-29 double bond cleavage in rifamycin W to form 27-O-demethyl-25-O-deacetyl-rifamycin S (DMDARS).
-
Glycosylation and Oxidation : Rif15 (transketolase) and Rif16 (P450) catalyze C–O bond formation and ester-to-ether transformations en route to rifamycin B.
-
Strain Engineering for Enhanced Production
-
Overexpression of rif-Orf5 : Increased rifamycin B titers by 40% in A. mediterranei S699 Δrif-orf5 complemented strains.
-
Carbon Flux Optimization : Redirecting acetyl-CoA to polyketide synthesis via pfkA deletion boosted yields by 25%.
Comparative Analysis of Preparation Methods
Q & A
Basic: What experimental methodologies are recommended for determining the minimum inhibitory concentration (MIC) of rifamycins under iron-limited conditions?
Answer:
To assess MICs of this compound under iron-limited conditions, use RPMI-1640 media , which mimics host physiological iron scarcity. Key steps include:
- Strain Selection: Use clinical isolates of target pathogens (e.g., Acinetobacter baumannii, Klebsiella pneumoniae) to ensure clinical relevance .
- Media Preparation: Supplement RPMI-1640 with 0.2% glucose and 0.3% glutamine. Avoid iron-rich additives like hemin or hemoglobin.
- MIC Protocol: Follow CLSI guidelines with modifications for iron limitation. Include rifamycin B as a control to validate media efficacy .
- Data Interpretation: Compare MICs in iron-limited vs. iron-replete media to identify "hyperactive" this compound (e.g., rifabutin shows enhanced activity under iron limitation) .
Table 1: Example MIC Data for this compound in RPMI-1640 Media
| Rifamycin | A. baumannii MIC (µg/mL) | E. coli MIC (µg/mL) |
|---|---|---|
| Rifabutin | 0.25 | 16 |
| Rifampicin | 8 | 64 |
Basic: How should researchers characterize the structural determinants of rifamycin activity?
Answer:
Focus on the ansamycin backbone and functional groups:
- Chromophoric Naphthoquinone Core: Essential for binding bacterial RNA polymerase. Modifications here alter antimicrobial potency .
- Ansamycin Bridge: Stability and conformation influence pharmacokinetics. Use X-ray crystallography or NMR to analyze spatial arrangements .
- Substituent Analysis: Test derivatives with modified C3/C4 positions (e.g., acetyl, glycosyl groups) to evaluate resistance mitigation. Pair structural data with MIC assays to correlate changes with activity .
Advanced: What strategies resolve contradictions in rifamycin efficacy data across experimental models?
Answer:
Address discrepancies using multi-model validation and mechanistic deconvolution :
- Model Selection: Compare results in in vitro (e.g., broth microdilution), ex vivo (macrophage infection models), and in vivo (murine sepsis) systems .
- Variable Control: Standardize inoculum size, growth phase, and iron availability across studies. For example, discrepancies in rifapentine efficacy may arise from divergent iron concentrations in media .
- Statistical Reconciliation: Apply meta-analysis tools (e.g., RevMan) to aggregate data from heterogeneous studies. Report confidence intervals and heterogeneity indices (I²) to quantify variability .
Advanced: How to evaluate the impact of genetic polymorphisms on rifamycin pharmacokinetics?
Answer:
Adopt a pharmacogenomic framework :
- Gene Targeting: Prioritize polymorphisms in SLCO1B1 (affects hepatic uptake) and AADAC (involved in rifamycin hydrolysis). Use TaqMan assays or whole-exome sequencing for genotyping .
- PK/PD Modeling: Collect plasma concentration-time profiles in cohorts stratified by genotype. Calculate AUC, Cmax, and half-life differences using non-compartmental analysis (e.g., Phoenix WinNonlin) .
- Clinical Correlation: Link PK parameters to therapeutic outcomes (e.g., treatment failure in tuberculosis patients with SLCO1B1 rs4149032 variants) .
Table 2: Key Genetic Variants Impacting Rifamycin PK
| Gene | Variant | Effect on Rifampicin AUC |
|---|---|---|
| SLCO1B1 | rs4149032 | ↓ 30% (heterozygous) |
| AADAC | rs1803155 | ↑ Hydrolysis rate |
Methodology: How to design a study investigating rifamycin resistance mechanisms?
Answer:
Implement stepwise resistance induction and genomic analysis :
- Induction Protocol: Expose bacterial strains to sub-inhibitory rifamycin concentrations over 30 passages. Monitor MIC escalation .
- Mutant Isolation: Plate cultures on agar with 4x MIC. Sequence rpoB mutations (e.g., S531L in Mycobacterium tuberculosis) using Illumina platforms .
- Fitness Cost Assays: Compare growth rates of resistant vs. wild-type strains in drug-free media. Use chemostats for continuous culture analysis .
Reporting Standards: What are essential elements for reproducible rifamycin research?
Answer:
Follow journal-specific guidelines and include:
- Chemical Specifications: Document rifamycin source, purity (HPLC-validated ≥95%), and storage conditions (e.g., desiccated at -20°C) .
- Data Transparency: Share raw MIC datasets, PCR primers, and statistical code via repositories like Figshare or Zenodo .
- Ethical Compliance: For human studies, describe IRB approval and informed consent procedures. For animal models, cite AAALAC compliance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
